molecular formula C20H20N2OS B2863612 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide CAS No. 2034271-00-4

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide

Cat. No.: B2863612
CAS No.: 2034271-00-4
M. Wt: 336.45
InChI Key: NMXVPOLWXNBMCA-UHFFFAOYSA-N
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Description

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide is a synthetic organic compound with a molecular formula of C20H20N2OS and a molecular weight of 336.45 g/mol . It features a molecular scaffold incorporating pyridine and thiophene rings, a structural motif found in compounds investigated for various biological activities. For instance, similar structures containing thiophene and pyridine subunits have been studied as positive allosteric modulators (PAMs) for G protein-coupled receptors (GPCRs) like the A1 adenosine receptor (A1AR) , and other thiophene-based analogues have been explored as allosteric modulators for targets such as the Free Fatty Acid Receptor 3 (FFA3/GPR41) . The specific research applications, mechanism of action, and biological profile of this compound are currently under investigation and should be verified by the researcher. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

2-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-18(16-7-4-3-5-8-16)20(23)22-13-15-11-17(14-21-12-15)19-9-6-10-24-19/h3-12,14,18H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXVPOLWXNBMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the thiophene ring is introduced through a cross-coupling reaction.

    Introduction of the Phenyl Group: The phenyl group is then attached to the pyridine ring using a Friedel-Crafts acylation reaction.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Table 1: Structural Features of Butanamide Derivatives

Compound Name Core Substituents Key Functional Groups Heterocyclic Components
Target Compound 2-Phenyl, pyridinylmethyl Amide, thiophene Pyridine, thiophene
5-[(1,1-Dioxidothiomorpholinyl)methyl]-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-indole-7-amine () Indole, thiomorpholinyl-dioxide Amine, sulfone Indole, thiomorpholine, tetrahydropyran
(R/S)-N-[(Stereoisomeric hexanyl)-3-methyl-2-oxotetrahydropyrimidinyl butanamide () Dimethylphenoxy, hydroxy Amide, hydroxyl Tetrahydropyrimidine
3-Oxo-2-(5-oxo-3-(4-sulfamoylphenyl)thiazolidin-2-yliden)-N-(pyrimidin-2-yl)butanamide () Thiazolidinone, sulfamoyl Amide, ketone Thiazole, pyrimidine
3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide () Thiazolopyridine, methyl Amide Thiazole, pyridine

Key Observations :

  • The target compound uniquely combines pyridine and thiophene moieties, which may enhance π-π stacking interactions compared to indole- or sulfone-containing analogs .

Key Observations :

  • The target compound’s synthesis likely parallels methods in , where amide bond formation and heterocyclic modifications are central .
  • The thiazolo-containing analog () has a lower molar mass (311.4 g/mol) compared to the target compound (357.48 g/mol), suggesting differences in packing efficiency and solubility .

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